molecular formula C18H15N5OS B2519651 N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide CAS No. 2309340-46-1

N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide

Cat. No.: B2519651
CAS No.: 2309340-46-1
M. Wt: 349.41
InChI Key: JXNGTJHAIOKSFE-UHFFFAOYSA-N
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Description

N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide is a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide typically involves the reaction of 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde with 2-aminobenzothiazole in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For instance, as an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells. The compound may also interfere with specific signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide stands out due to its unique structural features and specific biological activities. While cetylpyridinium chloride and domiphen bromide are primarily used as antimicrobial agents, this compound has broader applications, including its role as an HER2 inhibitor .

Properties

IUPAC Name

N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-23-12(10-15(22-23)13-6-4-5-9-19-13)11-20-17(24)18-21-14-7-2-3-8-16(14)25-18/h2-10H,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNGTJHAIOKSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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